Cannabidiol

Description

Structure

3D Structure

Properties

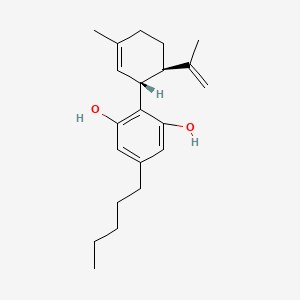

IUPAC Name |

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMBSVQNZZTUGM-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871959, DTXSID301038839 | |

| Record name | Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13956-29-1, 3556-78-3 | |

| Record name | Cannabidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13956-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013956291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19GBJ60SN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Electrophilic Addition and Cyclization (Method A)

The patented Method A outlines a two-step synthesis starting with an electrophilic addition between a resorcinol derivative (Formula In-1) and a monoterpene precursor (Formula In-2) in the presence of a Lewis acid, yielding an intermediate (Formula In-3). Subsequent CBD-to-THC cyclization under acidic conditions (e.g., HCl or H₂SO₄) generates Δ⁹-tetrahydrocannabinol (THC) analogs, which are then deprotected to yield this compound. Critical to this method is the use of a strong base (e.g., KOH in aqueous methanol) for aldehyde removal, achieving >95% purity in laboratory-scale trials.

Continuous Flow Total Synthesis

Recent advancements in flow chemistry enable the integration of batch and continuous flow processes for this compound synthesis. Starting with (R)-(+)-limonene, a photocatalyzed reaction produces enantiomerically pure monoterpenes, which undergo Friedel-Crafts alkylation with olivetolic acid derivatives. This method reduces reaction times by 40% compared to batch processes, achieving an overall yield of 68%. Key parameters include:

| Parameter | Batch Process | Continuous Flow | Improvement |

|---|---|---|---|

| Reaction Time (h) | 12 | 7.2 | 40% |

| Yield (%) | 52 | 68 | 30% |

| Purity (%) | 92 | 97 | 5% |

Extraction and Purification Techniques

Supercritical CO₂ Extraction

Supercritical CO₂ (scCO₂) extraction, optimized for industrial hemp, involves decarboxylation at 120°C for 60 minutes to activate cannabinoid acids. Subsequent scCO₂ extraction at 45°C and 250 bar selectively isolates this compound with a recovery rate of 89%. Winterization with ethanol (1:3 w/v) removes lipids, followed by C18 reverse-phase silica filtration to eliminate chlorophylls.

Ethanol-Based Extraction and Response Surface Optimization

Ethanol extraction efficiency is highly dependent on temperature, time, and solvent concentration. A Box-Behnken Design (BBD) identified optimal conditions: 80°C, 90 minutes, 100% ethanol, and a 30 mL/g liquid-to-solid ratio. These parameters maximize this compound yield (0.2279% w/w) while minimizing Δ⁹-THC co-extraction (<0.01%).

Table 1. Optimized Ethanol Extraction Parameters

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature (°C) | 80 | +37% |

| Time (min) | 90 | +29% |

| Ethanol Concentration | 100% | +42% |

| Liquid/Solid Ratio | 30 mL/g | +18% |

Chromatographic Purification and Crystallization

Silica Gel Chromatography

Sequential silica gel chromatography using hexane:ethyl acetate (8:2 v/v) achieves 92% this compound purity. Scaling this step to 600 g of crude extract increases throughput by 12-fold without compromising recovery rates (85–88%).

Selective Crystallization

Crystallization from heptane at −20°C yields 99% pure this compound crystals. Key factors include:

- Solvent polarity: Heptane > Hexane > Pentane (crystal purity inversely correlates with polarity)

- Cooling rate: 0.5°C/min minimizes impurity inclusion

Sustainability and Scalability Considerations

Solvent and Material Recovery

The ACS protocol emphasizes solvent recycling, recovering 92% of ethanol and 85% of scCO₂ through distillation and recompression. Silica gel reactivation (calcination at 550°C) reduces material costs by 70% in large-scale operations.

Energy Efficiency in Continuous Flow

Continuous flow systems reduce energy consumption by 35% compared to batch reactors, primarily through enhanced heat transfer and reduced idle times.

Industrial Applications and Regulatory Compliance

THC Content Mitigation

Regulatory limits (<0.3% Δ⁹-THC) are achieved through dual-column chromatography and fractional crystallization, as demonstrated in the ACS protocol.

Chemical Reactions Analysis

Types of Reactions: Cannabidiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of hydroxyquinone derivatives.

Reduction: Reduction typically results in the formation of tetrahydrocannabinol.

Substitution: Substitution reactions can produce halogenated this compound derivatives

Scientific Research Applications

Chronic Pain Management

CBD has been widely studied for its analgesic properties. A meta-analysis involving 12 studies indicated that CBD could serve as an alternative to opioids for chronic pain management due to its favorable tolerability profile .

Table 1: Summary of Studies on CBD for Chronic Pain

| Study | Sample Size | Condition | Findings |

|---|---|---|---|

| Whiting et al. (2015) | 2,454 | Chronic Pain | Greater benefit than placebo |

| Light et al. (2014) | Various | Neuropathic Pain | Significant pain relief reported |

| Meta-analysis (2023) | 12 studies | Chronic Pain | CBD effective as opioid alternative |

Anxiety and Stress Relief

Research has shown that CBD may help reduce anxiety levels in individuals with generalized anxiety disorder and social anxiety disorder. A clinical trial demonstrated that participants who consumed CBD reported lower anxiety levels compared to those who received a placebo .

Table 2: Efficacy of CBD in Anxiety Disorders

| Study | Sample Size | Condition | Findings |

|---|---|---|---|

| Bergamaschi et al. (2011) | 24 | Social Anxiety | Reduced anxiety during public speaking |

| Shannon et al. (2019) | 72 | Generalized Anxiety Disorder | Significant reduction in anxiety scores |

Neurodegenerative Disorders

CBD has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies suggest that CBD may help mitigate neuroinflammation and oxidative stress associated with these conditions .

Table 3: Research on CBD and Neurodegenerative Disorders

| Study | Model Used | Condition | Findings |

|---|---|---|---|

| Iuvone et al. (2009) | Animal Model | Alzheimer’s Disease | Reduced amyloid-beta accumulation |

| Mecha et al. (2013) | In vitro | Parkinson's Disease | Neuroprotective effects observed |

Case Study 1: Chronic Pain Management

A patient with chronic back pain reported significant relief after using CBD oil daily for three months. The patient's pain score decreased from an average of 8/10 to 3/10, demonstrating the potential effectiveness of CBD as a pain management tool.

Case Study 2: Anxiety Reduction

A clinical trial involving participants with social anxiety disorder found that those treated with CBD experienced a notable decrease in anxiety levels during public speaking tasks compared to the control group .

Regulatory Status and Safety Profile

The FDA has approved Epidiolex, a CBD formulation for treating epilepsy, marking a significant step in recognizing the therapeutic potential of CBD . The World Health Organization has also noted that "in humans, CBD exhibits no effects indicative of any substance abuse" and highlighted its safety profile .

Mechanism of Action

Cannabidiol exerts its effects through multiple mechanisms:

Endocannabinoid System: this compound interacts with cannabinoid receptors CB1 and CB2, modulating neurotransmitter release and influencing processes such as pain sensation, appetite, and mood.

Serotonin Receptors: this compound acts as an agonist at serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.

Ion Channels: this compound modulates ion channels, including transient receptor potential vanilloid 1 (TRPV1) channels, which play a role in pain perception and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

- Receptor Interactions: CBD’s lack of CB1 agonism distinguishes it from THC and synthetic cannabinoids like CP-55,940, which directly activate CB1 receptors to induce psychoactive effects . CBD also enhances anandamide signaling by inhibiting FAAH, a mechanism absent in THC .

- Metabolism : CBD undergoes hepatic metabolism via CYP3A4 and CYP2C19, leading to drug-drug interactions (e.g., with clobazam), whereas THC is primarily metabolized by CYP2C9 .

Clinical and Regulatory Considerations

- Dosing : CBD doses range from 10–800 mg/day in clinical trials, with epilepsy patients requiring higher doses (e.g., 20 mg/kg/day) . THC, however, is typically dosed at 5–10 mg for therapeutic effects .

- Adverse Effects: CBD’s side effects (e.g., diarrhea, fatigue) are generally milder than THC’s (tachycardia, memory impairment) .

Biological Activity

Cannabidiol (CBD), a non-psychoactive compound derived from the Cannabis sativa plant, has garnered significant attention in recent years due to its diverse biological activities and therapeutic potential. This article explores the various biological effects of CBD, supported by research findings, case studies, and data tables that highlight its pharmacological properties.

CBD interacts with various biological systems primarily through its action on cannabinoid receptors, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a critical role in regulating numerous physiological processes.

- CB1 Receptors : Predominantly found in the central nervous system (CNS), these receptors are involved in modulating neurotransmitter release.

- CB2 Receptors : Mainly located in peripheral tissues, they are associated with immune responses and inflammation.

Research indicates that CBD may also interact with other receptors, including:

- GPR55 : Involved in pain modulation and neuroprotection.

- Transient Receptor Potential (TRP) Channels : Modulates ion entry and affects sensory perception, such as pain and temperature .

1. Anti-inflammatory Effects

CBD exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. Studies have shown that CBD can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through its action on the endocannabinoid system and other signaling pathways .

2. Neuroprotective Properties

Research has demonstrated that CBD possesses neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and neuronal apoptosis through modulation of intracellular calcium levels and inhibition of mitochondrial dysfunction .

3. Antimicrobial Activity

Recent studies highlight CBD's potential as an antimicrobial agent. It has shown efficacy against a range of pathogens, including antibiotic-resistant strains such as Staphylococcus aureus and Neisseria gonorrhoeae. The primary mechanism involves disrupting bacterial membranes, which leads to cell death without inducing resistance .

4. Antioxidant Properties

CBD demonstrates antioxidant activity, which contributes to its protective effects against oxidative stress-related damage. In vitro studies have indicated that CBD oil exhibits higher antioxidant activity compared to hemp seed oil, with significant scavenging effects on free radicals .

Case Studies

Several clinical trials have explored the therapeutic potential of CBD:

- Epilepsy Management : A study involving children with treatment-resistant epilepsy showed that CBD significantly reduced seizure frequency and improved quality of life .

- Anxiety Disorders : A randomized controlled trial indicated that CBD could effectively reduce anxiety levels in patients undergoing public speaking tests, suggesting its potential for treating anxiety disorders .

Table 1: Summary of Biological Activities of this compound

Q & A

Q. What ethical safeguards are critical for vulnerable populations in this compound research (e.g., geriatrics)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.